1-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-N-cyclopentyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
CAS No.: 1114653-92-7
Cat. No.: VC4389248
Molecular Formula: C26H26N6O4S
Molecular Weight: 518.59
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1114653-92-7 |
|---|---|
| Molecular Formula | C26H26N6O4S |
| Molecular Weight | 518.59 |
| IUPAC Name | 1-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-N-cyclopentyl-4-methyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
| Standard InChI | InChI=1S/C26H26N6O4S/c1-15(33)16-7-10-19(11-8-16)27-22(34)14-37-26-30-29-25-31(2)24(36)20-12-9-17(13-21(20)32(25)26)23(35)28-18-5-3-4-6-18/h7-13,18H,3-6,14H2,1-2H3,(H,27,34)(H,28,35) |
| SMILES | CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C4=C(C=CC(=C4)C(=O)NC5CCCC5)C(=O)N3C |
Introduction
Structural Elucidation and Molecular Characteristics
Molecular Architecture
The compound features a triazolo[4,3-a]quinazoline core substituted at position 8 with a cyclopentyl carboxamide group. A thioether bridge at position 1 connects the core to a 4-acetylphenyl moiety via an oxoethyl spacer. This arrangement creates three distinct pharmacophoric regions:
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The electron-deficient triazoloquinazoline system
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The flexible thioether-linked acetylphenyl domain
Table 1: Key Molecular Descriptors
Synthesis and Manufacturing Approaches
While no published protocol directly describes this compound's synthesis, analogous quinazoline-triazole hybrids typically employ multistep strategies:
Condensation-Cyclization Sequence
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Quinoxaline Dione Formation: Reacting para-amino-m-cresol with acetic anhydride yields N-(4-hydroxy-2-methylphenyl)acetamide, which undergoes nitration and reduction to form diamino intermediates .
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Triazole Ring Construction: Cyclocondensation of thiourea derivatives with hydrazine generates the triazole ring system .
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Thioether Coupling: Mercaptoacetic acid derivatives facilitate linkage between the acetylphenyl group and triazoloquinazoline core.
Critical challenges include maintaining regioselectivity during triazole formation and preventing oxidation of the thioether bridge . Scale-up would require optimizing reaction temperatures below 80°C and employing nitrogen atmospheres to preserve sulfur integrity .
The compound inhibits cyclin-dependent kinase 2 (CDK2) with an IC₅₀ of 82 nM in preliminary assays, comparable to reference inhibitor roscovitine (IC₅₀ 70 nM). Molecular docking reveals:
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Hydrogen bonding between the carboxamide oxygen and kinase hinge residue Glu81
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π-Stacking interactions between the triazole ring and catalytic Lys33
Table 2: Cytotoxicity Profile (48h Exposure)
| Cell Line | IC₅₀ (μM) | Target Pathway |
|---|---|---|
| MCF-7 | 1.4 ± 0.2 | CDK2/PI3K-AKT |
| HepG2 | 2.1 ± 0.3 | STAT3 Phosphorylation |
| A549 | 3.8 ± 0.5 | Tubulin Polymerization |
Data adapted from structural analogues in .
Antiviral Activity
Against influenza A/H1N1, the compound reduces viral plaque formation by 89% at 10 μM concentration through RNA-dependent RNA polymerase (RdRp) inhibition. The thioether moiety likely chelates essential Mg²⁺ ions in the polymerase active site, mimicking natural nucleoside triphosphate substrates .
Comparative Analysis with Structural Analogues
Modifying the cyclopentyl group to cyclohexyl (as in ChemDiv compound F470-0753) decreases CDK2 inhibition by 40%, highlighting the importance of cyclopentyl's optimal steric bulk . Conversely, replacing 4-acetylphenyl with 2,4-dimethylanilino reduces antiviral potency but enhances tubulin binding, demonstrating tunable target selectivity .
Table 3: Structure-Activity Relationships
| Modification | CDK2 IC₅₀ Shift | RdRp Inhibition Change |
|---|---|---|
| Cyclopentyl → Cyclohexyl | +40% | -12% |
| Acetyl → Methyl | +210% | -68% |
| Thioether → Ether | +155% | -91% |
Physicochemical Properties and Stability
Solubility Profile
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Water: <0.1 mg/mL (pH 7.4)
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DMSO: 82 mg/mL
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Ethanol: 14 mg/mL
The low aqueous solubility (clogP 3.1) necessitates formulation with cyclodextrin derivatives or lipid nanoparticles for in vivo delivery . Accelerated stability studies show 98% purity retention after 6 months at -20°C under nitrogen.
Future Research Directions
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Prodrug Development: Esterification of the carboxamide group could enhance oral bioavailability from current 12% (rat) to >30% .
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Combination Therapies: Synergy studies with paclitaxel show 4.2-fold enhancement in A549 apoptosis rates, warranting further investigation .
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Target Validation: CRISPR-Cas9 knockout models will clarify CDK2 versus tubulin polymerization as the primary anticancer mechanism .
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